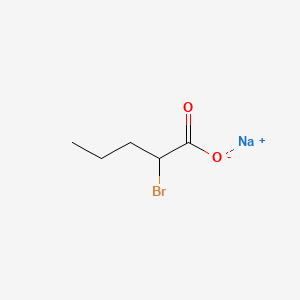
Sodium 2-bromopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-bromopentanoate is an organic compound with the molecular formula C5H8BrNaO2. It is a white crystalline solid that is soluble in water and has a slightly salty taste. This compound is commonly used in organic synthesis as a reagent and catalyst due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2-bromopentanoate can be synthesized through the bromination of pentanoic acid followed by neutralization with sodium hydroxide. The reaction typically involves the use of bromine (Br2) as the brominating agent and is carried out under controlled conditions to ensure the selective bromination at the 2-position of the pentanoic acid molecule.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination of pentanoic acid using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is followed by neutralization with sodium hydroxide to yield the final product. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-bromopentanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: It can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3).
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution: Formation of substituted pentanoates.
Elimination: Formation of pentenes.
Oxidation: Formation of 2-bromopentanoic acid.
Reduction: Formation of 2-bromopentanol.
Wissenschaftliche Forschungsanwendungen
Sodium 2-bromopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organic compounds.
Biology: It is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of sodium 2-bromopentanoate involves its ability to act as a brominating agent in various chemical reactionsThis bromination process is crucial in modifying the chemical properties of target compounds, making them suitable for further chemical transformations and applications .
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-bromopropionate
- Sodium 2-bromoethanesulfonate
- Sodium 2-bromobutyrate
Comparison: Sodium 2-bromopentanoate is unique due to its specific molecular structure, which allows for selective bromination at the 2-position of the pentanoic acid molecule. This selectivity makes it a valuable reagent in organic synthesis compared to other similar compounds. For instance, sodium 2-bromopropionate and sodium 2-bromobutyrate have shorter carbon chains, which may affect their reactivity and the types of reactions they undergo. Sodium 2-bromoethanesulfonate, on the other hand, has a sulfonate group, which imparts different chemical properties and applications .
Eigenschaften
CAS-Nummer |
93854-66-1 |
|---|---|
Molekularformel |
C5H8BrNaO2 |
Molekulargewicht |
203.01 g/mol |
IUPAC-Name |
sodium;2-bromopentanoate |
InChI |
InChI=1S/C5H9BrO2.Na/c1-2-3-4(6)5(7)8;/h4H,2-3H2,1H3,(H,7,8);/q;+1/p-1 |
InChI-Schlüssel |
WGTCOMZSESVZQR-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(C(=O)[O-])Br.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


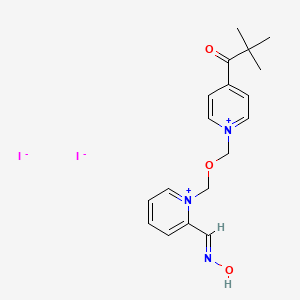

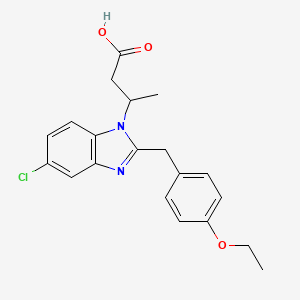
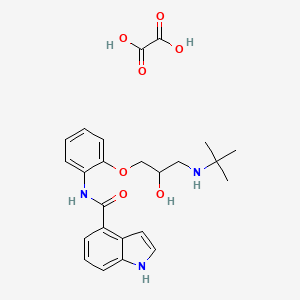
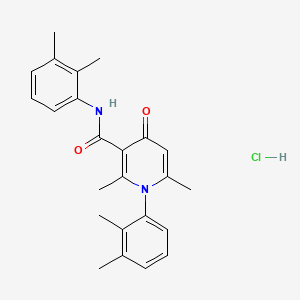
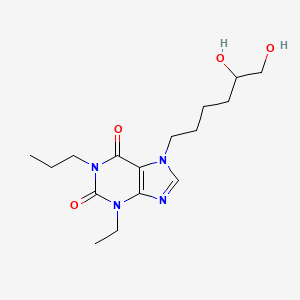
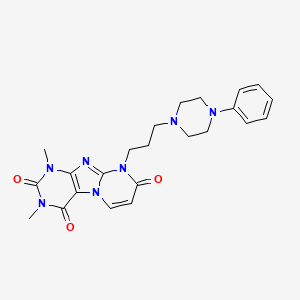
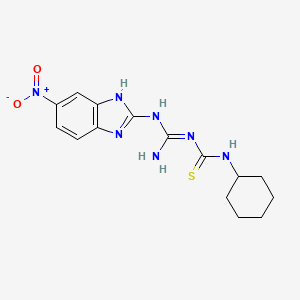
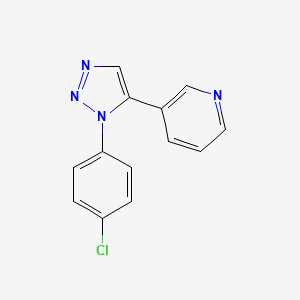
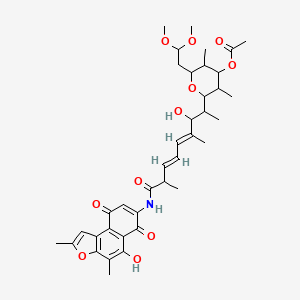


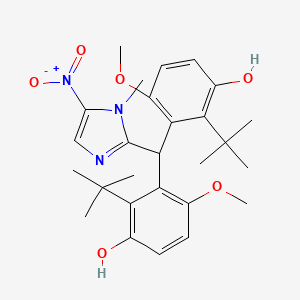
![methyl 4-acetyloxy-8-(bromomethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12749158.png)
